molecular formula C10H19NO2 B13582657 Tert-butyl 2-amino-2-cyclopropylpropanoate

Tert-butyl 2-amino-2-cyclopropylpropanoate

Cat. No.: B13582657
M. Wt: 185.26 g/mol
InChI Key: ZWPCVIYFHBKDJH-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-cyclopropylpropanoate is an organic compound with the molecular formula C10H19NO2. It is a derivative of cyclopropane and is characterized by the presence of an amino group and a tert-butyl ester group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-amino-2-cyclopropylpropanoate can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with tert-butyl acrylate under controlled conditions. The reaction typically requires a catalyst and proceeds through a nucleophilic addition mechanism. Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide, which undergoes oxidation and subsequent esterification to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-2-cyclopropylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts.

    Substitution: Nucleophilic substitution reactions are common, especially involving the amino group.

Common Reagents and Conditions

    Oxidation: tert-butyl hydroperoxide is a common reagent.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

    Substitution: Alkyl halides and other electrophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can produce various substituted cyclopropyl derivatives.

Scientific Research Applications

Tert-butyl 2-amino-2-cyclopropylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-amino-3-cyclopropylpropanoate
  • Cyclopropanepropanoic acid, α-amino-, 1,1-dimethylethyl ester

Uniqueness

Tert-butyl 2-amino-2-cyclopropylpropanoate is unique due to its specific structural arrangement, which imparts distinct reactivity and biological activity compared to similar compounds. The presence of both the tert-butyl ester and amino groups allows for versatile chemical modifications and applications .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

tert-butyl 2-amino-2-cyclopropylpropanoate

InChI

InChI=1S/C10H19NO2/c1-9(2,3)13-8(12)10(4,11)7-5-6-7/h7H,5-6,11H2,1-4H3

InChI Key

ZWPCVIYFHBKDJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C1CC1)N

Origin of Product

United States

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